3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Description

The exact mass of the compound 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-5-7(2)11(10-6)8(12)3-4-9/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWZYWSLHBDVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294239 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36140-83-7 | |

| Record name | 36140-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36140-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, grounded in scientific principles and field-proven methodologies. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction to unambiguously confirm the molecular structure of this important synthetic precursor.[1][2][3]

Introduction: The Significance of Structural Verification

3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a key building block in synthetic organic chemistry, serving as a versatile precursor for the synthesis of various heterocyclic compounds.[1][2] Its molecular structure, comprising a 3,5-dimethylpyrazole ring linked to a reactive 3-oxopropanenitrile moiety, offers multiple sites for chemical modification. Accurate and unequivocal structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the desired properties of the final products. This guide will walk through the logical progression of analytical techniques employed to achieve this confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. Based on the structure, we anticipate four distinct proton signals. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for such organic molecules, assuming adequate solubility.[4]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (C3-pyrazole) | ~2.3 | Singlet (s) | 3H | Methyl group on an electron-rich aromatic ring. |

| CH₃ (C5-pyrazole) | ~2.6 | Singlet (s) | 3H | Slightly downfield due to proximity to the N-acyl group. |

| CH (C4-pyrazole) | ~6.0 | Singlet (s) | 1H | Vinylic proton in the pyrazole ring. |

| CH₂ (methylene) | ~4.2 | Singlet (s) | 2H | Methylene group positioned between two electron-withdrawing groups (carbonyl and nitrile). |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[4]

-

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. We expect to observe eight distinct carbon signals.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (C3-pyrazole) | ~14 | Typical for a methyl group on a pyrazole ring. |

| CH₃ (C5-pyrazole) | ~15 | Similar to the other methyl group, with minor variation. |

| CH (C4-pyrazole) | ~110 | Vinylic carbon in the pyrazole ring. |

| C3 (pyrazole) | ~152 | Aromatic carbon adjacent to two nitrogen atoms. |

| C5 (pyrazole) | ~145 | Aromatic carbon adjacent to one nitrogen and the N-acyl group. |

| CH₂ (methylene) | ~28 | Aliphatic carbon deshielded by adjacent carbonyl and nitrile groups. |

| C≡N (nitrile) | ~115 | Characteristic chemical shift for a nitrile carbon. |

| C=O (carbonyl) | ~160 | Carbonyl carbon of an amide-like functional group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of CDCl₃) is recommended due to the low natural abundance of ¹³C.[4]

-

Instrumentation: Use the same high-field NMR spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (C₈H₉N₃O), the expected monoisotopic mass is 163.0746 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Predicted Fragment Ion | Structure of Fragment | Rationale |

| 163 | [M]⁺ | [C₈H₉N₃O]⁺ | Molecular Ion |

| 122 | [M - CH₂CN]⁺ | [C₆H₇N₂O]⁺ | α-cleavage with loss of the cyanomethylene radical. |

| 96 | [C₅H₈N₂]⁺ | 3,5-dimethylpyrazole cation | Cleavage of the N-C(O) bond. |

| 68 | [C₃H₄N₂]⁺ | Pyrazole cation radical | Further fragmentation of the pyrazole ring. |

| 41 | [CH₂CN]⁺ | Cyanomethylene cation | α-cleavage with charge retention on the nitrile-containing fragment. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. The predicted fragmentation pathways for related β-ketonitriles can serve as a valuable reference.[5]

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is expected to show characteristic absorption bands for the nitrile, carbonyl, and pyrazole moieties.

Predicted Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Characteristics |

| ~2260 | Nitrile (C≡N) | Stretch | Strong, sharp absorption. |

| ~1720 | Carbonyl (C=O) | Stretch | Strong, sharp absorption. |

| ~1590 | Pyrazole (C=N) | Stretch | Medium to strong absorption. |

| ~1500 | Pyrazole (C=C) | Stretch | Medium absorption. |

| 2900-3000 | C-H (methyl, methylene) | Stretch | Medium to weak absorptions. |

Experimental Protocol for Infrared Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground solid sample.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Correlate the observed absorption bands with the characteristic frequencies of the expected functional groups. The IR spectrum of 3,5-dimethylpyrazole can be a useful reference for assigning the pyrazole ring vibrations.[6][7]

IV. Single-Crystal X-ray Diffraction: Unambiguous 3D Structure Determination

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for confirming connectivity and stereochemistry.

Expected Outcomes from X-ray Crystallography:

-

Confirmation of Connectivity: The precise bonding arrangement of all atoms will be determined.

-

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles will be obtained.

-

Crystal Packing: The arrangement of molecules in the crystal lattice and any intermolecular interactions (e.g., hydrogen bonding, π-stacking) will be revealed. While the target molecule lacks traditional hydrogen bond donors, weak C-H···O or C-H···N interactions might be observed, similar to related structures.[8]

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of sufficient size and quality, typically by slow evaporation of a suitable solvent.[8]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

-

Visualization: Generate a three-dimensional model of the molecule, such as the one depicted for a related pyrazole derivative.[9]

Workflow for Structure Elucidation

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 36140-83-7 | FD135168 [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 7. 3,5-Dimethylpyrazole(67-51-6) IR Spectrum [m.chemicalbook.com]

- 8. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1-Cyanoacetyl-3,5-dimethylpyrazole physical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyanoacetyl-3,5-dimethylpyrazole

Introduction

1-Cyanoacetyl-3,5-dimethylpyrazole, a key reagent in modern synthetic chemistry, serves as a highly effective and versatile building block, particularly in the development of novel heterocyclic compounds for the pharmaceutical and agrochemical industries.[1][2][3] With the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol , this compound has established itself as a superior cyanoacetylating agent.[4][5] It offers significant advantages over traditional reagents like ethyl cyanoacetate and cyanoacetyl chloride, including greater stability, convenience, and efficiency, often resulting in higher yields and simplified product purification.[6][7]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and spectral properties of 1-Cyanoacetyl-3,5-dimethylpyrazole. As a Senior Application Scientist, the objective is not merely to present data, but to illuminate the causality behind experimental choices and the practical implications of these properties in a research and development setting. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, ensuring purity, and successfully utilizing this reagent to its full potential.

Core Physicochemical Properties

A precise understanding of a reagent's physical properties is the foundation of its effective application in synthesis. These characteristics govern its behavior in different solvents and thermal conditions, and are the primary indicators of its identity and purity.

Molecular Identity and Macroscopic Properties

The compound is registered under CAS Number 36140-83-7.[4][8] It typically presents as a white to cream crystalline powder.[9] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36140-83-7 | [4][8][9] |

| Molecular Formula | C₈H₉N₃O | [4][5][9] |

| Molecular Weight | 163.18 g/mol | [4][5][8] |

| Appearance | White to cream crystalline powder | [9] |

| Melting Point | 116-122 °C | [3][4][8] |

| Boiling Point | 331.4 ± 44.0 °C (Predicted) | [8] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [8] |

| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | [2][9] |

The melting point is a critical parameter for quality control. A sharp melting range within the cited values (e.g., 118-122 °C) is a strong indicator of high purity. A broad or depressed melting range would suggest the presence of impurities. The provided boiling point and density are predicted values and should be treated with caution, as experimental determination may be complicated by potential thermal decomposition at elevated temperatures.

One of the most significant practical properties of this reagent is related to its solubility profile during a reaction. While the reagent itself is soluble in common organic solvents used for synthesis, the 3,5-dimethylpyrazole byproduct generated after cyanoacetylation is highly soluble.[6][7] This differential solubility is a key advantage, as it allows for the straightforward isolation of the desired N-cyanoacetylated product, which often precipitates or can be crystallized from the reaction medium, simplifying purification immensely.[6][7]

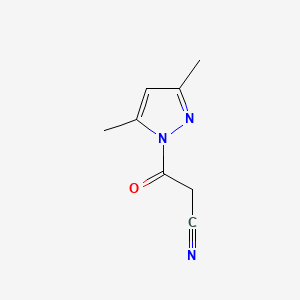

The molecular structure of 1-Cyanoacetyl-3,5-dimethylpyrazole is depicted below.

Caption: Molecular structure of 1-Cyanoacetyl-3,5-dimethylpyrazole.

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous confirmation of molecular structure and is a cornerstone of quality assurance for any chemical reagent.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. For 1-Cyanoacetyl-3,5-dimethylpyrazole, the spectrum is characterized by several key absorption bands. The presence of a sharp, strong band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. A strong absorption in the region of 1700-1750 cm⁻¹ corresponds to the carbonyl (C=O) group of the acetyl moiety. Additional bands corresponding to C-H, C-N, and C=C bonds of the pyrazole ring and methyl groups will also be present, providing a complete fingerprint of the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is a definitive tool for structural verification.[12] The expected signals for 1-Cyanoacetyl-3,5-dimethylpyrazole would include:

-

Two distinct singlets in the aromatic region (around 6.0 ppm), one for the lone proton on the pyrazole ring.

-

A singlet for the methylene protons (CH₂) adjacent to the carbonyl and cyano groups.

-

Two separate singlets for the two methyl (CH₃) groups attached to the pyrazole ring, which may have slightly different chemical shifts due to their electronic environment.

-

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton.[13] Key signals would include resonances for the two methyl carbons, the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon, and the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺) corresponding to the molecular weight of 163.18 g/mol . Analysis of the fragmentation pattern can further corroborate the proposed structure.

Solid-State Characterization: The Importance of Crystal Structure

While a specific, publicly available crystal structure for 1-Cyanoacetyl-3,5-dimethylpyrazole was not identified in the literature reviewed, understanding the principles of solid-state characterization is vital for drug development professionals. X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid.[14] This knowledge is crucial for understanding structure-activity relationships (SAR), identifying potential polymorphs (different crystal forms of the same compound), and predicting intermolecular interactions that govern properties like solubility and stability.[14][15] Pyrazole derivatives are known to form diverse crystal packing arrangements, often stabilized by hydrogen bonds.[14][16]

Generalized Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure for a novel pyrazole derivative follows a well-established workflow. The causality is clear: each step is designed to obtain high-quality diffraction data that can be mathematically transformed into a precise 3D model of the molecule.

Step-by-Step Methodology:

-

Crystal Growth & Selection:

-

Action: Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Rationale: A high-quality, single crystal without significant defects is required to produce a clean diffraction pattern.

-

Execution: Select a well-formed crystal under a polarizing microscope and mount it on a goniometer head.[14]

-

-

Data Collection:

-

Action: Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen (typically 100-170 K).[14][17]

-

Rationale: Cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.

-

Execution: Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and collect a series of diffraction images as the crystal is rotated.[14]

-

-

Structure Solution and Refinement:

-

Action: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods (e.g., with software like SHELXT).[17]

-

Rationale: The "phase problem" is solved in this step, providing an initial electron density map and a preliminary model of the molecular structure.

-

Execution: Refine the atomic positions and thermal parameters against the experimental data using least-squares methods (e.g., with SHELXL) until the calculated and observed diffraction patterns match closely.[17]

-

-

Data Analysis and Visualization:

-

Action: Analyze the final refined structure to determine precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

-

Rationale: This final model provides deep insight into the molecule's conformation and how it interacts with its neighbors in the solid state.

-

Execution: Visualize the structure using software to create diagrams of the molecule and its packing in the crystal lattice.

-

Caption: A generalized workflow for single-crystal X-ray crystallography.

Conclusion

1-Cyanoacetyl-3,5-dimethylpyrazole is a reagent of significant value in synthetic and medicinal chemistry. Its well-defined physical properties—a distinct melting point, characteristic spectroscopic fingerprint, and advantageous solubility profile—make it a reliable and efficient tool for the synthesis of complex heterocyclic systems. A thorough understanding and application of the analytical techniques described in this guide are essential for any scientist seeking to verify the quality of this starting material and leverage its unique reactivity in their research endeavors. The principles of characterization outlined herein form a self-validating system that ensures the integrity and reproducibility of experimental outcomes, which is the ultimate goal in any scientific or drug development setting.

References

-

1-cyanoacetyl-3,5-dimethyl-1H-pyrazole. Stenutz. Available from: [Link]

-

ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. ResearchGate. Available from: [Link]

-

1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds. Available from: [Link]

-

1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE. ChemBK. Available from: [Link]

-

1-Cyanoacetyl-3,5-dimethylpyrazole | Request PDF. ResearchGate. Available from: [Link]

-

Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. PMC - NIH. Available from: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available from: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH. Available from: [Link]

-

1-Cyanoacetyl-3,5-dimethylpyrazole. Thieme E-Books & E-Journals. Available from: [Link]

-

1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

-

1-(Cyanoacetyl)-3,5-dimethylpyrazole as Active Methylene Compound in Hantzsch-Type Pyridine Synthesis: A Convenient and Highly Effective Approach to 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. ResearchGate. Available from: [Link]

-

Novel reactions of 1-cyanoacetyl-3,5-dimethylpyrazole (microreview). Scilit. Available from: [Link]

-

1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE. precisionFDA. Available from: [Link]

Sources

- 1. 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE | 36140-83-7 [chemicalbook.com]

- 2. CAS 36140-83-7: 1-Cyanoacetyl-3,5-dimethylpyrazole [cymitquimica.com]

- 3. 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-cyanoacetyl-3,5-dimethyl-1H-pyrazole [stenutz.eu]

- 5. GSRS [precision.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE(36140-83-7) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE(36140-83-7) 1H NMR spectrum [chemicalbook.com]

- 13. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

1H NMR and 13C NMR analysis of pyrazole derivatives

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Pyrazole Derivatives

Authored by: A Senior Application Scientist

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. However, the unique electronic structure and inherent tautomerism of the pyrazole ring present distinct challenges that can lead to ambiguous or misinterpreted spectra. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the comprehensive ¹H and ¹³C NMR analysis of pyrazole derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, focusing on robust methodologies for unambiguous signal assignment, the characterization of tautomeric equilibria, and the application of advanced 2D NMR techniques.

The Core Challenge: Annular Tautomerism in Pyrazoles

Before delving into spectral specifics, it is crucial to understand the primary phenomenon that complicates the NMR analysis of N-unsubstituted pyrazoles: annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms.

If this exchange is fast on the NMR timescale, the signals for the chemically distinct C3 and C5 positions (and their attached protons) will appear as a single, averaged signal.[1][2] Conversely, if the exchange is slow, separate signals for each tautomer will be observed. The rate of this exchange is highly dependent on factors such as temperature, solvent, and the electronic nature of substituents on the pyrazole ring.[1][3] Understanding and accounting for this dynamic process is the key to accurate structural interpretation.

Interpreting ¹H NMR Spectra: Protons on the Pyrazole Ring

The proton NMR spectrum provides the initial footprint of a pyrazole derivative. The three protons on the pyrazole core (H3, H4, and H5) have characteristic chemical shifts and coupling patterns.

-

H3 and H5 Protons: In the absence of fast tautomeric exchange, these protons typically resonate in the range of δ 7.5-8.0 ppm . In symmetrically substituted pyrazoles, they are chemically equivalent. In unsymmetrically substituted pyrazoles, their signals can be averaged by tautomerism.[4]

-

H4 Proton: The H4 proton is generally found more upfield, typically in the region of δ 6.3-6.6 ppm , and often appears as a triplet due to coupling with both H3 and H5.[4]

-

N-H Proton: The N-H proton signal is highly variable and often problematic. It can appear as a very broad signal anywhere from δ 10-14 ppm , or it may be completely absent. This is due to rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent, as well as quadrupolar broadening from the ¹⁴N nucleus.[1] In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, rendering it invisible in the ¹H spectrum.[1]

Typical J-Coupling Constants: Scalar (J) coupling provides critical information about the connectivity of protons.

-

³J(H3, H4) ≈ 1.5-2.5 Hz

-

³J(H4, H5) ≈ 2.0-3.0 Hz

-

⁴J(H3, H5) ≈ 0.5-1.0 Hz

Decoding ¹³C NMR Spectra: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework and is particularly sensitive to the electronic environment and tautomeric state of the pyrazole ring.

| Carbon Position | Typical Chemical Shift (δ, ppm) | Key Observations |

| C3 | 138 - 150 | Highly sensitive to substituents and tautomerism. Can be averaged with C5. |

| C5 | 128 - 145 | Also highly sensitive to the ring's electronic environment and tautomerism. |

| C4 | 105 - 115 | Generally the most shielded carbon, providing a reliable landmark in the spectrum. |

A key diagnostic feature in the ¹³C NMR of N-unsubstituted pyrazoles is the observation of broad or averaged signals for C3 and C5.[2] This is a direct consequence of rapid proton exchange between N1 and N2, which makes the C3 and C5 environments chemically equivalent on the NMR timescale.

Definitive Assignment: The Power of 2D NMR Spectroscopy

While 1D spectra provide essential preliminary data, they are often insufficient for unambiguous assignment, especially in complex or unsymmetrically substituted pyrazoles. Two-dimensional NMR experiments are indispensable for confirming the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the foundational 2D experiment for pyrazole analysis. It directly correlates each proton to the carbon it is attached to (¹JCH).[1] This allows for the unequivocal pairing of H3-C3, H4-C4, and H5-C5, resolving any overlap in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the most powerful tool for piecing together the pyrazole core and assigning substituents. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[5][6] This long-range information is critical for distinguishing between isomers.

Key HMBC Correlations for an Unsubstituted Pyrazole Ring:

-

H4 will show correlations to both C3 and C5 .

-

H3 will show correlations to C5 and C4 .

-

H5 will show correlations to C3 and C4 .

-

The N-H proton, if observable, will show correlations to C3 and C5 .

By systematically analyzing these cross-peaks, a self-validating network of correlations can be built to confirm the entire molecular structure without ambiguity.

Advanced Techniques for Intractable Cases

In situations where tautomerism is particularly rapid or assignments remain ambiguous, several advanced techniques can be employed.

-

Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of tautomeric exchange can often be slowed sufficiently to resolve the separate, distinct signals for each tautomer.[1] This allows for the direct observation and quantification of the tautomeric equilibrium.[3]

-

Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer.[1] A solid-state ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) spectrum can therefore provide a static snapshot of the molecule, which serves as an invaluable reference for interpreting the more complex solution-state data.[7]

-

¹⁵N NMR Spectroscopy: Although less common, direct observation of the ¹⁵N signals provides definitive information about the electronic environment of the nitrogen atoms.[1] It can be particularly useful for studying hydrogen bonding and the precise location of the N-H proton.

Experimental Workflow and Protocol

Adherence to a systematic workflow ensures reproducible and high-quality data. The following protocol outlines the key steps from sample preparation to data acquisition.

Logical Workflow for Pyrazole Analysis

The following diagram, generated using DOT language, illustrates the decision-making process for a comprehensive NMR analysis of a pyrazole derivative.

Caption: A logical workflow for the NMR analysis of pyrazole derivatives.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the pyrazole derivative for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent is as dry as possible to minimize the exchange of the N-H proton.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. Do not add solid directly to the NMR tube.[9]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10]

-

Cap the NMR tube securely. If the sample is sensitive, consider sealing with parafilm.

-

-

Instrument Setup and Tuning:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the NMR probe for both ¹H and ¹³C frequencies. This is crucial for optimal sensitivity, especially for ¹³C and 2D experiments.[1]

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time depending on the sample concentration.

-

HSQC Spectrum: Use a standard gradient-selected HSQC pulse sequence. This experiment is relatively fast.

-

HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. Optimize the key parameter for long-range coupling (typically set to 8-10 Hz) to observe both ²JCH and ³JCH correlations.[1] This experiment may take several hours depending on the sample concentration.

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and Fourier transformation.

-

Phase and baseline correct all spectra carefully.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H spectrum and analyze coupling patterns.

-

Systematically analyze the cross-peaks in the HSQC and HMBC spectra to build the structural framework, starting with the most unambiguous signals.

-

Conclusion

The successful NMR analysis of pyrazole derivatives hinges on a foundational understanding of their tautomeric behavior and the strategic application of 2D NMR techniques. While 1D spectra provide a valuable starting point, they can often be misleading due to the dynamic nature of the pyrazole ring. A workflow that integrates HSQC and HMBC experiments is not merely best practice; it is essential for achieving the level of scientific rigor required in research and drug development. By following the principles and protocols outlined in this guide, scientists can overcome the inherent challenges of these important heterocyclic compounds and elucidate their structures with confidence and precision.

References

-

Holzer, W., Kautsch, C., & Mereiter, K. (2009). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Monatshefte für Chemie - Chemical Monthly, 140(5), 553-559. Available from [Link]

-

Elguero, J., Jagerovic, N., & Alkorta, I. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 48(12), 97-106. Available from [Link]

-

Al-Hourani, B. J., & El-Elimat, T. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. Available from [Link]

-

ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [diagram]. Retrieved from [Link]

-

Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-995. Available from [Link]

-

Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available from [Link]

-

Holzer, W., & Kautsch, C. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1667. Available from [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available from [Link]

-

Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available from [Link]

-

Elguero, J., et al. (2014). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 52(8), 441-445. Available from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C [diagram]. Retrieved from [Link]

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-698. Available from [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [diagram]. Retrieved from [Link]

-

Reddy, C. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 80(1), 1-8. Available from [Link]

-

Al-Majedy, Y. K., et al. (2017). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 22(5), 789. Available from [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. Available from [Link]

-

ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool [request]. Retrieved from [Link]

-

University of Basel. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scite. (n.d.). Substituent Effects on the15N NMR Parameters of Azoles. Retrieved from [Link]

-

Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Zhang, H., et al. (2007). Structure Elucidation of a Pyrazolo[2][11]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1104-1111. Available from [Link]

-

Molecules. (2007). Structure Elucidation of a Pyrazolo[2][11]pyran Derivative by NMR Spectroscopy. Available from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14757. Available from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry. Available from [Link]

-

MDPI. (2021). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 26(14), 4252. Available from [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a)... [diagram]. Retrieved from [Link]

-

Molteni, G., et al. (2007). 15N NMR spectroscopy of partially saturated pyrazoles. Tetrahedron, 63(16), 3302-3305. Available from [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

Schlederer, M., et al. (2015). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11, 133-142. Available from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis pathway for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, a versatile and highly effective cyanoacetylating agent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the mechanistic underpinnings of the synthesis, provide a field-proven, step-by-step experimental protocol, and present key analytical data for the characterization of the final product. The guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: Significance and Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, also widely known as 1-cyanoacetyl-3,5-dimethylpyrazole, is a crystalline solid that has carved a significant niche as a superior cyanoacetylating agent.[1][2] Its utility stems from its ability to efficiently introduce a cyanoacetyl group (-C(O)CH₂CN) to various nucleophiles, particularly amines, to form N-substituted cyanoacetamides.[2][3] These resulting cyanoacetamide derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[3][4]

The advantages of using 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile over other cyanoacetylating agents, such as cyanoacetyl chloride or cyanoacetic esters, are notable. It is a stable, non-toxic, and easy-to-handle solid.[2] The cyanoacetylation reactions proceed under mild conditions, often affording high yields of the desired products.[2][3] A key practical advantage is the nature of the leaving group, 3,5-dimethylpyrazole, which is highly soluble in common organic solvents, facilitating straightforward purification of the product, often by simple filtration.[3]

Given its importance as a synthetic building block, a thorough understanding of its own synthesis is paramount for any research endeavor that relies on its application. This guide provides a robust and reliable protocol for its preparation.

The Core Synthesis Pathway: A Mechanistic Perspective

The most established and efficient route for the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is the acid-catalyzed condensation of cyanoacetohydrazide with acetylacetone (2,4-pentanedione).[1][2][5] This reaction, first reported by Ried and Meyer, proceeds via a cyclization-condensation mechanism.[2][6]

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of cyanoacetohydrazide on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable 3,5-dimethylpyrazole ring. The cyanoacetyl moiety remains attached to the pyrazole nitrogen, yielding the final product. The acidic medium is crucial as it protonates the carbonyl oxygen of acetylacetone, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic hydrazide.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established literature procedures and has been validated for its reliability and high yield.[3][5]

3.1. Materials and Reagents:

-

Cyanoacetohydrazide

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

3.2. Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

3.3. Detailed Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add cyanoacetohydrazide and water.

-

Cool the mixture in an ice bath to 0 °C.

-

Add a catalytic amount of concentrated hydrochloric acid to the stirred mixture.

-

To this cooled and acidified mixture, add an equimolar amount of acetylacetone dropwise using a dropping funnel, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

A white precipitate of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid with ice-cold water to remove any unreacted starting materials and acid.

-

Dry the product under vacuum to obtain a white crystalline solid.

3.4. Rationale for Experimental Choices:

-

Ice Bath: The initial cooling and slow addition of acetylacetone are critical to control the exothermic nature of the reaction and to minimize the formation of side products.

-

Catalytic HCl: The acid catalyst is essential to activate the carbonyl groups of acetylacetone for nucleophilic attack.

-

Stirring at Room Temperature: Allowing the reaction to proceed at room temperature after the initial addition provides sufficient energy for the reaction to go to completion without promoting decomposition or side reactions.

-

Washing with Ice-Cold Water: This step is crucial for removing impurities without significantly dissolving the desired product, thereby maximizing the yield and purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.

Caption: Synthesis workflow for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.

Product Characterization Data

The identity and purity of the synthesized 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile can be confirmed by various analytical techniques. Below is a summary of key characterization data.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Melting Point | 113-119 °C[7] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.20 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 4.26 (s, 2H, CH₂-CN), 6.03 (s, 1H, pyrazole-H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 13.7 (CH₃), 14.0 (CH₃), 26.8 (CH₂), 112.4 (C=C), 113.4 (CN), 144.7 (CH₃-C=C-N), 153.8 (C=C-N-N), 162.4 (C=O)[3] |

Trustworthiness and Self-Validation

The protocol described herein is a self-validating system. The high yield (typically around 91%[3]) and the straightforward purification by filtration and washing are strong indicators of a clean and efficient reaction. The formation of a white crystalline solid with a sharp melting point in the expected range provides a preliminary confirmation of the product's identity and purity. For definitive structural confirmation, comparison of the obtained ¹H and ¹³C NMR spectra with the reference data provided is essential. Any significant deviation in chemical shifts or the presence of impurity peaks would necessitate further purification, such as recrystallization.

Conclusion

This technical guide has outlined a reliable and efficient synthesis pathway for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently prepare this valuable cyanoacetylating agent in high yield and purity. The provided characterization data serves as a benchmark for ensuring the quality of the synthesized compound, which is critical for its successful application in the development of novel heterocyclic molecules for various scientific and pharmaceutical applications.

References

-

(2013). ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. ResearchGate. Retrieved January 7, 2026, from [Link]

-

1-Cyanoacetyl-3,5-dimethylpyrazole | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Chigorina, E. A., & Dotsenko, V. V. (2013). 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds, 48(8), 1133–1152. [Link]

-

Dotsenko, V. V., et al. (2013). 1-(Cyanoacetyl)-3,5-dimethylpyrazole as Active Methylene Compound in Hantzsch-Type Pyridine Synthesis: A Convenient and Highly Effective Approach to 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. ResearchGate. Retrieved January 7, 2026, from [Link]

- Ried, W., & Meyer, A. (1957). Über die Verwendung von Cyanacethydrazid zur Darstellung von Stickstoff-Heterocyclen, I. Eine einfache Synthese von N-Amino-α-pyridonen. Chemische Berichte, 90(12), 2841-2846.

-

The Michael-type Addition of 1-Cyanoacetyl-3,5- dimethylpyrazole to Arylmethylenecyanoacetamides. (n.d.). Sciforum. Retrieved January 7, 2026, from [Link]

-

Al-Warhi, T., et al. (2020). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. Molecules, 25(15), 3379. [Link]

-

Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]

-

Al-Omran, F. (2007). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. ARKAT USA. Retrieved January 7, 2026, from [Link]

-

El-Sayed, N. N. E. (2015). synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Gomaa, M. A.-M., & Ahmed, E. A. (2012). Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives. Heterocyclic Communications, 18(4), 183-188. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 3. Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 1-Cyanoacetyl-3,5-dimethylpyrazole – effective cyanoacetylating agent and a new building block for the synthesis of het… [ouci.dntb.gov.ua]

- 7. 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

The Versatile Reagent: An In-Depth Technical Guide to the Initial Reactivity of 1-Cyanoacetyl-3,5-dimethylpyrazole

Abstract

This technical guide provides a comprehensive overview of the initial reactivity studies of 1-cyanoacetyl-3,5-dimethylpyrazole, a highly efficient and versatile reagent in modern organic synthesis. This document delves into the synthesis, structural characterization, and key reactive pathways of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for harnessing the full synthetic potential of 1-cyanoacetyl-3,5-dimethylpyrazole.

Introduction: A Superior Cyanoacetylating Agent

1-Cyanoacetyl-3,5-dimethylpyrazole, also known as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, has emerged as a prominent reagent for the introduction of the cyanoacetyl moiety in organic synthesis.[1][2] First introduced into synthetic practice by Ried and Meyer, it has established itself as a more powerful and convenient alternative to traditional cyanoacetylating agents like ethyl cyanoacetate and cyanoacetyl chloride.[1] Its advantages include commercial availability, affordability, low toxicity, and enhanced stability.[1][3]

A key feature that contributes to its efficacy is the excellent leaving group capability of 3,5-dimethylpyrazole. This byproduct is highly soluble in most organic solvents, simplifying product purification as it typically remains in the filtrate, allowing for higher yields of the desired N-cyanoacetylated products.[1][3] This guide will explore its fundamental reactivity, focusing on its utility as both a potent acylating agent and a reactive methylene compound.

Synthesis and Structural Characterization

The most common and preparatively accessible synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole involves the condensation-cyclization reaction of cyanoacethydrazide with acetylacetone.[1][4][5] This reaction is typically carried out in an aqueous medium with a catalytic amount of acid, such as hydrochloric acid.[1][4]

Caption: General mechanism of cyanoacetylation.

This reaction proceeds efficiently with a wide range of N-nucleophiles, including primary and secondary amines, hydrazines, and hydrazides, under mild conditions and often in inert solvents like ether, benzene, or dioxane. [6]The resulting N-cyanoacetamides are valuable building blocks for the synthesis of a diverse array of heterocyclic compounds. [1][4]While reactions with N-nucleophiles are prevalent, O- and C-cyanoacetylation reactions have also been reported, expanding the synthetic utility of this reagent. [4]

Active Methylene Compound in Condensation Reactions

The methylene group flanked by the electron-withdrawing carbonyl and cyano groups exhibits significant acidity, enabling 1-cyanoacetyl-3,5-dimethylpyrazole to act as a potent C-nucleophile in various condensation reactions. This reactivity is particularly valuable in the synthesis of complex heterocyclic systems.

A notable example is its application in the Guareschi condensation, where it serves as a more reactive alternative to ethyl cyanoacetate. [4][7]The reaction with 2-cyanoacrylamides in the presence of a base like triethylamine leads to the formation of substituted 2,6-dioxopiperidine-3,5-dicarbonitriles (Guareschi imides) or their oxidized pyridine derivatives. [4][7][8]

Caption: Michael-type addition in Guareschi condensation.

Furthermore, 1-cyanoacetyl-3,5-dimethylpyrazole has been successfully employed as the active methylene component in Hantzsch-type pyridine synthesis, leading to the efficient formation of 3,5-dicyano-tetrahydropyridine-2-thiolates. [9]

Experimental Protocols

The following protocols are provided as a starting point for researchers. As with any chemical procedure, appropriate personal protective equipment should be worn, and all reactions should be conducted in a well-ventilated fume hood.

Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole

This procedure is adapted from reported literature methods. [1][3]

-

Preparation of Cyanoacethydrazide: To a stirred solution of ethyl cyanoacetate (0.1 mol) in ethanol (50 mL) cooled to 5-10 °C, slowly add hydrazine hydrate (0.1 mol) dissolved in an ethanol-ether mixture (1:2, 300 mL).

-

Maintain the reaction mixture at 5-10 °C for 30 minutes, then continue stirring at room temperature for 2 hours.

-

Filter the resulting white solid and wash with ether to obtain cyanoacethydrazide.

-

Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole: In a suitable flask, dissolve cyanoacethydrazide (0.1 mol) in water containing a catalytic amount of concentrated hydrochloric acid.

-

To this solution, add acetylacetone (0.1 mol) and stir the mixture at room temperature.

-

The product, 1-cyanoacetyl-3,5-dimethylpyrazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to afford the pure product.

General Procedure for N-Cyanoacetylation of an Amine

This protocol is a generalized method based on established procedures. [1][6]

-

Dissolve the amine (1.0 mmol) in a suitable inert solvent (e.g., diethyl ether, toluene, or dioxane).

-

Add 1-cyanoacetyl-3,5-dimethylpyrazole (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the N-cyanoacetylated product often precipitates from the reaction mixture.

-

Collect the crystalline product by filtration. The 3,5-dimethylpyrazole byproduct will remain in the filtrate.

-

Wash the collected solid with a small amount of cold solvent and dry to obtain the pure product.

Conclusion

1-Cyanoacetyl-3,5-dimethylpyrazole is a remarkably versatile and efficient reagent in organic synthesis. Its dual reactivity as a potent cyanoacetylating agent and a reactive methylene compound, combined with the practical advantages of its use, makes it an invaluable tool for the construction of complex molecules and heterocyclic scaffolds. This guide has provided a foundational understanding of its synthesis, characterization, and core reactivity, equipping researchers with the knowledge to effectively integrate this reagent into their synthetic strategies for drug discovery and development.

References

-

ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. (2013). ResearchGate. [Link]

-

Chigorina, E. A., & Dotsenko, V. V. (2012). 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds, 48(8), 1133–1152. [Link]

-

Request PDF: 1-Cyanoacetyl-3,5-dimethylpyrazole. (n.d.). ResearchGate. [Link]

-

Fadda, A. A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(9), 16836-16869. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Chigorina, E. A., & Dotsenko, V. V. (2012). Novel reactions of 1-cyanoacetyl-3,5-dimethylpyrazole (microreview). Chemistry of Heterocyclic Compounds, 48(1), 1-3. [Link]

-

Al-Ostath, A. I., et al. (2020). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. ACS Omega, 5(31), 19567–19577. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Pyrazole. (n.d.). SlideShare. [Link]

-

Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (2015). ResearchGate. [Link]

-

The Michael-type Addition of 1-Cyanoacetyl-3,5- dimethylpyrazole to Arylmethylenecyanoacetamides. (2013). Sciforum. [Link]

-

View of NOVEL REACTIONS OF 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE (MICROREVIEW). (n.d.). Springer. [Link]

-

Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. (2006). Semantic Scholar. [Link]

-

1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE. (n.d.). ChemBK. [Link]

-

1-(Cyanoacetyl)-3,5-dimethylpyrazole as Active Methylene Compound in Hantzsch-Type Pyridine Synthesis: A Convenient and Highly Effective Approach to 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. (2007). ResearchGate. [Link]

-

The Michael-type Addition of 1-Cyanoacetyl-3,5-dimethylpyrazole to Arylmethylenecyanoacetamides. (2013). ResearchGate. [Link]

-

Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. (2007). Arkat USA. [Link]

-

1-cyanoacetyl-3,5-dimethyl-1H-pyrazole. (n.d.). Stenutz. [Link]

-

Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. (2015). ResearchGate. [Link]

-

Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2022). RSC Publishing. [Link]

-

Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2022). PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Introduction: Beyond the Formula – The World of Isomerism

An In-Depth Technical Guide to the Properties and Stability of the C8H9N3O Molecular Formula

To a chemist, a molecular formula like C8H9N3O is not a single entity but a gateway to a vast landscape of chemical possibilities. It defines a precise combination of atoms—eight carbons, nine hydrogens, three nitrogens, and one oxygen—but reveals nothing about their arrangement. The varied ways these atoms can be connected and oriented in three-dimensional space give rise to numerous isomers : distinct compounds that share the same formula but possess unique structural, physical, and chemical properties.

For researchers in drug development, this isomeric diversity is of paramount importance. A subtle shift in atomic connectivity or spatial arrangement can transform a potent therapeutic agent into an inert substance or, in some cases, a toxic one.[1][2] The biological activity of a molecule is intrinsically linked to its three-dimensional shape, which dictates how it interacts with specific biological targets like enzymes and receptors.[2]

This guide provides an in-depth technical examination of the molecular formula C8H9N3O. Rather than superficially cataloging all theoretical structures, we will explore the core principles of isomerism, stability, and chemical properties through a detailed analysis of a key, representative isomer: Benzaldehyde Semicarbazone . This compound serves as an ideal case study to illustrate the critical interplay between structure and function that governs the potential of any C8H9N3O isomer as a candidate for scientific and pharmaceutical exploration.

PART 1: The Isomeric Landscape of C8H9N3O

Isomers are broadly classified into two main categories: constitutional isomers and stereoisomers. The C8H9N3O formula allows for significant diversity in both classes.

-

Constitutional Isomers have the same molecular formula but different atomic connectivity. For C8H9N3O, this could include vastly different molecular scaffolds, such as:

-

Semicarbazones: Like our primary example, formed from an aromatic aldehyde.

-

Phenylureas: Containing a urea core flanked by phenyl and other groups. These are known scaffolds for herbicides and kinase inhibitors in cancer therapy.[3][4]

-

Aminonicotinamides: Derivatives of pyridine, a common motif in pharmaceuticals. 6-Aminonicotinamide, for example, is a known inhibitor of 6-phosphogluconate dehydrogenase.[5][6]

-

Triazole or Oxadiazole Derivatives: Five-membered heterocyclic rings containing nitrogen and oxygen, which are prevalent in medicinal chemistry.

-

-

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. Benzaldehyde semicarbazone, for instance, can exist as (E) and (Z) geometric isomers due to the restricted rotation around the C=N double bond, with the (E) isomer being the more stable and common form.[7] Other, more complex C8H9N3O isomers could contain chiral centers, leading to enantiomers (non-superimposable mirror images) that could have dramatically different biological effects.[2]

Caption: Classification of isomers for the molecular formula C8H9N3O.

PART 2: In-Depth Analysis of a Core Isomer: Benzaldehyde Semicarbazone

2.1. Overview and Significance

Benzaldehyde semicarbazone (IUPAC name: [(E)-benzylideneamino]urea) is a crystalline solid formed by the condensation of benzaldehyde with semicarbazide.[8] It belongs to the semicarbazone class of compounds, which are noted for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, and anticancer properties.[9][10] Semicarbazones are potent intermediates for the synthesis of various bioactive and pharmaceutical compounds.[11] Their biological efficacy is often attributed to their ability to act as chelating ligands, forming stable complexes with metal ions that are crucial for the function of many enzymes.[12][13]

2.2. Physicochemical Properties

The fundamental properties of Benzaldehyde Semicarbazone are summarized below. These characteristics are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C8H9N3O | [7][14][15] |

| Molecular Weight | 163.18 g/mol | [7][16] |

| Appearance | White crystalline powder/solid | [8] |

| Melting Point | 213.5 - 217.5 °C | [14][16] |

| Solubility | Moderately soluble in polar solvents (ethanol, water); less soluble in non-polar solvents. | [8] |

| IUPAC Name | [(E)-benzylideneamino]urea | [7] |

| CAS Number | 1574-10-3 | [7][16] |

| SMILES | C1=CC=C(C=C1)/C=N/NC(=O)N | [7] |

| InChI Key | AKGUXECGGCUDCV-UXBLZVDNSA-N | [7][16] |

2.3. Synthesis and Characterization

The synthesis of semicarbazones is a cornerstone reaction in organic chemistry, typically involving the condensation of a carbonyl compound (an aldehyde or ketone) with semicarbazide.

Experimental Protocol: Synthesis of Benzaldehyde Semicarbazone

This protocol describes the classical laboratory synthesis.

Materials:

-

Semicarbazide Hydrochloride (NH2NHCONH2·HCl)

-

Sodium Acetate (CH3COONa)

-

Benzaldehyde (C6H5CHO)

-

Ethanol (95%)

-

Distilled Water

Procedure:

-

Preparation of Semicarbazide Free Base (in situ):

-

In a 100 mL round-bottom flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of distilled water.

-

Causality: Semicarbazide is often stored as its more stable hydrochloride salt. Sodium acetate, the salt of a weak acid, acts as a base to neutralize the HCl and generate the free semicarbazide nucleophile in situ. The resulting acetic acid provides mild acidic catalysis for the subsequent condensation step.[17]

-

-

Addition of Aldehyde:

-

To the solution from Step 1, add a solution of 1.0 mL of benzaldehyde dissolved in 8 mL of ethanol. The ethanol is used to ensure all reactants remain in a single phase.

-

-

Reaction:

-

Stopper the flask, shake vigorously, and allow it to stand at room temperature. The product often begins to precipitate within minutes.

-

For less reactive carbonyls, gentle warming or reflux may be required.[18]

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the white crystalline product by suction filtration using a Hirsch or Büchner funnel.[19]

-

Wash the crystals with a small amount of cold water to remove any unreacted starting materials and salts.[17]

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure Benzaldehyde Semicarbazone.

-

-

Characterization:

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde semicarbazone | C8H9N3O | CID 6861419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1574-10-3: Benzaldehyde, semicarbazone | CymitQuimica [cymitquimica.com]

- 9. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]

- 13. pnrjournal.com [pnrjournal.com]

- 14. chembk.com [chembk.com]

- 15. BENZALDEHYDE SEMICARBAZONE | 17539-52-5 [chemicalbook.com]

- 16. 苯甲醛缩氨基脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. scribd.com [scribd.com]

- 18. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 19. knightscholar.geneseo.edu [knightscholar.geneseo.edu]

The Discovery, Synthesis, and Evolution of Pyrazole-Based Nitrile Compounds in Medicinal Chemistry

An In-depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, represents one of medicinal chemistry's most significant "privileged scaffolds." Its journey from an academic curiosity in the late 19th century to a cornerstone of modern pharmaceuticals is a testament to its versatile physicochemical properties and synthetic accessibility. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-containing compounds, with a specific focus on the strategic incorporation of the nitrile functional group. We will trace the evolution of foundational synthetic methodologies, such as the Knorr and Pechmann syntheses, and examine how these classical reactions have been adapted and expanded. Through detailed case studies of blockbuster drugs and cutting-edge clinical candidates, including the COX-2 inhibitor Celecoxib and the JAK inhibitor family, this guide will illuminate the causal relationship between molecular structure and pharmacological function. We will dissect key structure-activity relationships (SAR), provide detailed, field-proven experimental protocols, and utilize pathway diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the art and science of creating next-generation therapeutics.

Section 1: The Pyrazole Scaffold and the Nitrile Pharmacophore: A Powerful Partnership

1.1 The Pyrazole: A Privileged Heterocycle

First described by German chemist Ludwig Knorr in 1883, pyrazole is a five-membered ring containing three carbons and two adjacent nitrogen atoms.[1][2][3] Its structure confers a unique combination of properties that make it exceptionally valuable in drug design. The ring system is aromatic, possessing six delocalized π-electrons, which imparts significant stability.[3] One nitrogen atom (N1) is "pyrrole-like," with its lone pair contributing to the aromatic system, while the adjacent nitrogen (N2) is "pyridine-like," with its lone pair residing in an sp² orbital, making it a hydrogen bond acceptor and a site for basic interactions.[4][5] This duality allows pyrazole-containing molecules to engage in a wide array of intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[6][7] The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the scaffold's prominence as a synthetic pharmacophore.[2][4]

1.2 The Nitrile Group: More Than a Simple Functional Group